5-(3-chloro-1-adamantyl)-2-methylaniline
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Overview
Description
5-(3-chloro-1-adamantyl)-2-methylaniline, also known as Memantine, is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It is used in the treatment of Alzheimer's disease and other neurological disorders. Memantine has been approved by the Food and Drug Administration (FDA) for the treatment of moderate to severe Alzheimer's disease.
Mechanism of Action
5-(3-chloro-1-adamantyl)-2-methylaniline works by blocking the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. By blocking the receptor, 5-(3-chloro-1-adamantyl)-2-methylaniline reduces the overstimulation of the receptor, which can lead to neuronal damage and death.
Biochemical and Physiological Effects:
5-(3-chloro-1-adamantyl)-2-methylaniline has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. It has also been shown to reduce the levels of inflammatory cytokines, which can contribute to neuronal damage.
Advantages and Limitations for Lab Experiments
One advantage of using 5-(3-chloro-1-adamantyl)-2-methylaniline in lab experiments is that it has a well-defined mechanism of action, which allows researchers to study its effects on specific pathways. However, 5-(3-chloro-1-adamantyl)-2-methylaniline can also have off-target effects, which can complicate the interpretation of results. Additionally, 5-(3-chloro-1-adamantyl)-2-methylaniline can be difficult to work with due to its low solubility in water.
Future Directions
There are several future directions for research on 5-(3-chloro-1-adamantyl)-2-methylaniline. One area of interest is the potential use of 5-(3-chloro-1-adamantyl)-2-methylaniline in the treatment of other neurological disorders, such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Another area of interest is the development of new formulations of 5-(3-chloro-1-adamantyl)-2-methylaniline that improve its solubility and bioavailability. Finally, research is needed to better understand the long-term effects of 5-(3-chloro-1-adamantyl)-2-methylaniline on cognitive function and neuronal health.
Synthesis Methods
The synthesis of 5-(3-chloro-1-adamantyl)-2-methylaniline involves the reaction of 3-chloro-1-adamantylamine with 2-methylbenzaldehyde. The reaction takes place in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using column chromatography.
Scientific Research Applications
5-(3-chloro-1-adamantyl)-2-methylaniline has been extensively studied in the field of neuroscience for its potential therapeutic effects on various neurological disorders. Research has shown that 5-(3-chloro-1-adamantyl)-2-methylaniline can improve cognitive function in patients with Alzheimer's disease. It has also been studied for its potential use in the treatment of Parkinson's disease, multiple sclerosis, and traumatic brain injury.
properties
IUPAC Name |
5-(3-chloro-1-adamantyl)-2-methylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN/c1-11-2-3-14(5-15(11)19)16-6-12-4-13(7-16)9-17(18,8-12)10-16/h2-3,5,12-13H,4,6-10,19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXTLQZKGJCZSMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)(C3)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chloro-1-adamantyl)-2-methylaniline |
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